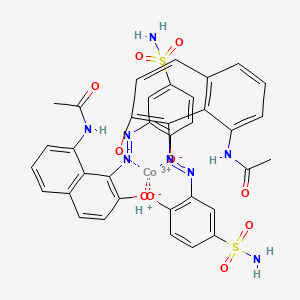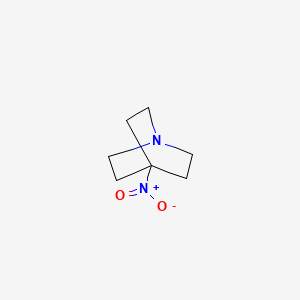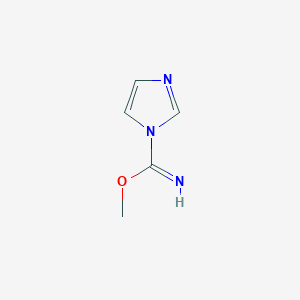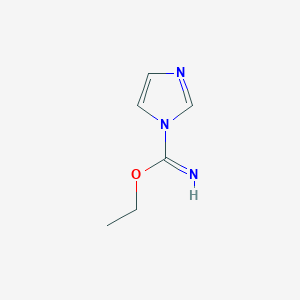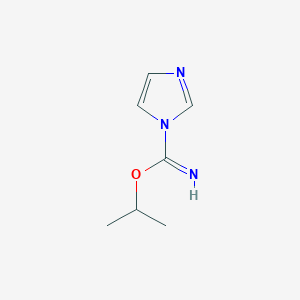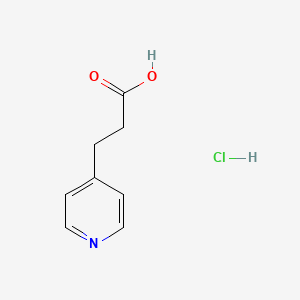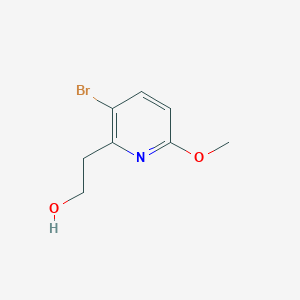
2-(3-Bromo-6-methoxypyridin-2-yl)ethanol
Overview
Description
“2-(3-Bromo-6-methoxypyridin-2-yl)ethanol” is a chemical compound with the CAS Number: 510748-41-1 . It has a molecular weight of 232.08 . The IUPAC name for this compound is 2-(3-bromo-6-methoxy-2-pyridinyl)ethanol .
Molecular Structure Analysis
The InChI code for “2-(3-Bromo-6-methoxypyridin-2-yl)ethanol” is 1S/C8H10BrNO2/c1-12-8-3-2-6(9)7(10-8)4-5-11/h2-3,11H,4-5H2,1H3 . This code provides a unique representation of the compound’s molecular structure.Scientific Research Applications
Pyridylcarbene Intermediate Formation
The thermal decomposition of bromo-methyl-triazolo-pyridine compounds under pressure results in the formation of a pyridylcarbene intermediate. This process, which involves nitrogen expulsion, stabilizes to form various bromopyridine derivatives, including 1-(6-bromopyridin-2-yl)ethanol. This reaction pathway underscores the potential of 2-(3-Bromo-6-methoxypyridin-2-yl)ethanol in synthesizing structurally diverse pyridine-based compounds with applications in medicinal chemistry and materials science (Abarca, Ballesteros, & Blanco, 2006).
Structural and Hydrogen Bonding Insights
Investigations into the structural characteristics and hydrogen bonding patterns of mono-hydrobromide salts of N,4-diheteroaryl 2-aminothiazoles highlight the relevance of 2-(3-Bromo-6-methoxypyridin-2-yl)ethanol and related compounds in crystallography. These studies provide insights into the protonation sites and intermolecular interactions that are critical for understanding the behavior of pyridine derivatives in various chemical environments, thereby aiding in the design of novel compounds with tailored properties (Böck et al., 2021).
Tautomerism and Bromination Studies
The bromination of dihydroxypyridine and its ethyl derivatives reveals the influence of substituents on the positional selectivity of bromination. These findings are pertinent to understanding the chemical behavior of 2-(3-Bromo-6-methoxypyridin-2-yl)ethanol analogs, as they elucidate the relationship between structure and reactivity. Such knowledge is instrumental in synthetic chemistry for the design and optimization of bromination reactions for pyridine derivatives (Kolder & Hertog, 2010).
Protective Group Applications in Polymer Chemistry
2-(Pyridin-2-yl)ethanol serves as an effective protecting group for carboxylic acids, demonstrating selective removal capabilities under both chemical and thermal conditions. This property is of particular interest for applications in polymer chemistry, where such protective groups are utilized in the synthesis and post-polymerization modification of polymers. The ability of 2-(Pyridin-2-yl)ethanol to serve as a protecting group underscores the utility of related compounds, like 2-(3-Bromo-6-methoxypyridin-2-yl)ethanol, in the development of novel polymeric materials with functionalizable sites (Elladiou & Patrickios, 2012).
Safety and Hazards
properties
IUPAC Name |
2-(3-bromo-6-methoxypyridin-2-yl)ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrNO2/c1-12-8-3-2-6(9)7(10-8)4-5-11/h2-3,11H,4-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSSPYYJSTWTWJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=C(C=C1)Br)CCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10450138 | |
| Record name | 2-(3-Bromo-6-methoxypyridin-2-yl)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10450138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Bromo-6-methoxypyridin-2-yl)ethanol | |
CAS RN |
510748-41-1 | |
| Record name | 2-(3-Bromo-6-methoxypyridin-2-yl)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10450138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-chloro-1-methyl-1H-benzo[d]imidazole-2-thiol](/img/structure/B3352758.png)
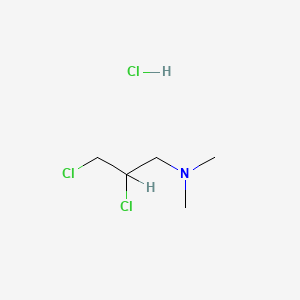
![3,4-dihydropyrazino[1,2-a]benzimidazol-1(2H)-one](/img/structure/B3352793.png)
